molecular formula C15H12O4 B192578 2',3,4-Trihydroxychalcone CAS No. 6272-43-1

2',3,4-Trihydroxychalcone

Cat. No.: B192578
CAS No.: 6272-43-1
M. Wt: 256.25 g/mol
InChI Key: PSYVAIWGYVDYHN-ALCCZGGFSA-N
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Description

2’,3,4-Trihydroxychalcone is a naturally occurring flavonoid compound belonging to the chalcone family. Chalcones are characterized by their open-chain flavonoid structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

2’,3,4-Trihydroxychalcone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to modulate estrogen receptor (ER)-mediated responses . It also exhibits promising activity against enzymes such as COX-1 and COX-2 . The nature of these interactions involves the modulation of the activity of these enzymes and proteins, thereby influencing various biochemical processes .

Cellular Effects

The effects of 2’,3,4-Trihydroxychalcone on cells are diverse and significant. It has been found to modulate estrogen receptor (ER)-mediated responses, thereby influencing gene regulation and cell proliferation . It also blocks the proliferation of MCF-7 breast cancer cells by preventing the E2-induced activation of MAPK and c-MYC transcription .

Molecular Mechanism

The molecular mechanism of action of 2’,3,4-Trihydroxychalcone involves its interaction with various biomolecules. It does not bind to the E2 binding site in ERα like selective estrogen receptor modulators (SERMs), but alters the activity of ERα on gene regulation and cell proliferation without competing with E2 for binding to ERα .

Temporal Effects in Laboratory Settings

It has been found to produce a synergistic activation with ERα on reporter and endogenous genes in human U2OS osteosarcoma cells .

Metabolic Pathways

2’,3,4-Trihydroxychalcone is involved in the flavonoid biosynthetic pathway . It interacts with various enzymes in this pathway, influencing metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,3,4-Trihydroxychalcone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction typically proceeds in an ethanol or methanol solvent, yielding the desired chalcone product after purification .

Industrial Production Methods: Industrial production of 2’,3,4-Trihydroxychalcone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: 2’,3,4-Trihydroxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.

    Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.

Comparison with Similar Compounds

2’,3,4-Trihydroxychalcone can be compared with other chalcones, such as:

The uniqueness of 2’,3,4-Trihydroxychalcone lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

6272-43-1

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

(Z)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12O4/c16-12-4-2-1-3-11(12)13(17)7-5-10-6-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-5-

InChI Key

PSYVAIWGYVDYHN-ALCCZGGFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C\C2=CC(=C(C=C2)O)O)O

SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O

Synonyms

3-(3,4-Dihydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2',3,4-trihydroxychalcone metabolized in the body?

A1: Research using rat models shows that this compound undergoes methylation to form its 3-O-methyl ether. [] This conjugated metabolite is then excreted through bile and urine. [] Interestingly, the study also observed demethylation of other methylated chalcones (3-O-methylbutein and 4-O-methylbutein) both in vivo and in vitro when incubated with rat intestinal microflora. [] This suggests the gut microbiome plays a role in the metabolism of these compounds.

Q2: What are the reported biological activities of this compound and its derivatives?

A2: Studies indicate that this compound and its derivatives exhibit antioxidant and anti-inflammatory properties. [] Specifically, this compound demonstrated potent radical scavenging activity in the DPPH assay. [] Furthermore, its presence alongside other chalcones and flavonoids was identified in extracts from Stevia lucida, a plant known for its medicinal properties. [] This suggests potential therapeutic applications for this compound.

Q3: Are there any enzymatic applications for this compound?

A3: Research points towards the potential application of enzymes in modifying this compound. A study demonstrated the use of a novel thermophilic laccase-like multicopper oxidase from Thermothelomyces thermophila for the oxidative cyclization of this compound. [] This highlights the potential for enzymatic modification of this compound for various applications, including the synthesis of novel derivatives.

Q4: Can you explain the structure-activity relationship (SAR) studies conducted on this compound derivatives?

A4: Research synthesized various derivatives of this compound, modifying the phenolic hydroxyl groups through methylation, methylenation, protection, and prenylation. [] Bioactivity studies revealed that the presence of 3,4-dihydroxyl substituents was crucial for antioxidant activity in the DPPH and 13-lipooxygenase (LOX) assays. [] This suggests the importance of these specific hydroxyl groups for the observed bioactivity.

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